![molecular formula C20H19N3O4 B3551832 ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate](/img/structure/B3551832.png)
ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate
Übersicht
Beschreibung
Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate, also known as DMPB, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DMPB is a pyrazole-based compound that possesses unique chemical properties that make it an attractive candidate for research in drug development, material science, and other areas.
Wirkmechanismus
The exact mechanism of action of ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress. The compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate has several advantages for use in lab experiments. The compound is stable and has a long shelf life, making it easy to handle and store. This compound is also soluble in various solvents, which makes it easy to prepare solutions of different concentrations. However, one limitation of using this compound in lab experiments is that it is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate. One potential avenue of research is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research could focus on developing novel drug delivery systems for this compound to improve its bioavailability and efficacy. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoate has been extensively studied for its potential applications in drug development. Several studies have reported that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 3-[3,5-dimethyl-4-(3-nitrophenyl)pyrazol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-4-27-20(24)16-8-6-9-17(12-16)22-14(3)19(13(2)21-22)15-7-5-10-18(11-15)23(25)26/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOUQJOWOVVNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C(=C(C(=N2)C)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3551756.png)
![2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551765.png)
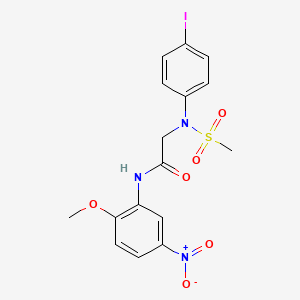
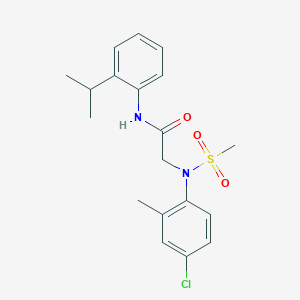
![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3551779.png)
![3-{5-(4-bromophenyl)-1-[(4-hydroxybenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3551786.png)
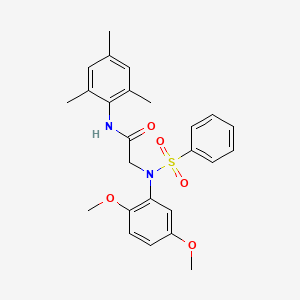
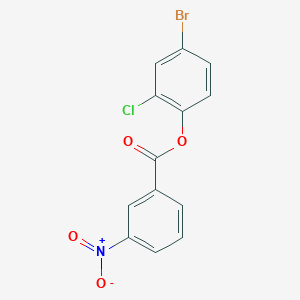
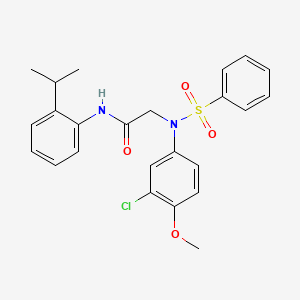
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3551814.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3551835.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3551841.png)
![4,5-dichloro-2-{[(2,4-dichlorophenyl)amino]carbonyl}benzoic acid](/img/structure/B3551849.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-isopropylphenyl)benzamide](/img/structure/B3551860.png)